molecular formula C13H13N3O2 B15095618 1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide CAS No. 400631-66-5

1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide

Cat. No.: B15095618
CAS No.: 400631-66-5
M. Wt: 243.26 g/mol
InChI Key: YZQINLGXLRNFMN-UHFFFAOYSA-N
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Description

1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) is a complex organic compound with a unique structure that includes a quinolizine core

Preparation Methods

The synthesis of 1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the quinolizine core. Industrial production methods may involve optimization of these conditions to increase yield and purity .

Chemical Reactions Analysis

1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) undergoes various chemical reactions, including:

Scientific Research Applications

1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various quinolizine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) can be compared with other quinolizine derivatives such as:

The uniqueness of 1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) lies in its specific functional groups and the resulting chemical and biological properties.

Properties

CAS No.

400631-66-5

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraene-3-carbohydrazide

InChI

InChI=1S/C13H13N3O2/c14-15-12(17)10-7-9-4-1-3-8-5-2-6-16(11(8)9)13(10)18/h1,3-4,7H,2,5-6,14H2,(H,15,17)

InChI Key

YZQINLGXLRNFMN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C(=O)NN

Origin of Product

United States

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